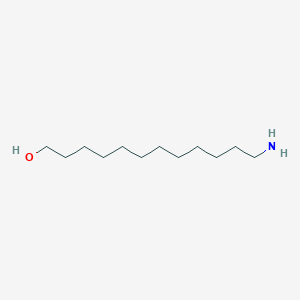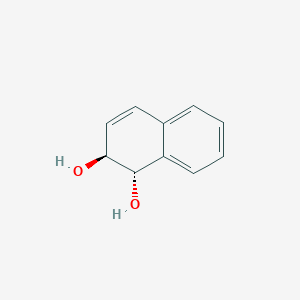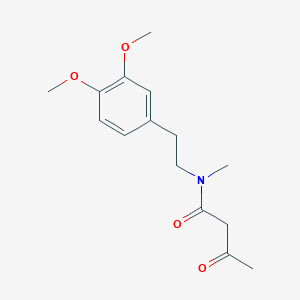
12-Amino-1-dodecanol
Overview
Description
12-Amino-1-dodecanol, also known as 12-amino-dodecan-1-ol, is a long-chain aliphatic amino alcohol with the molecular formula C12H27NO. It is a white to almost white crystalline solid at room temperature and is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Mechanism of Action
Biochemical Pathways
12-Amino-1-dodecanol is involved in the biocatalytic reduction of amino fatty acids into corresponding amino alcohols . This process is facilitated by carboxylic acid reductase and E. coli endogenous aldehyde reductases . The affected pathways and their downstream effects are complex and require further investigation.
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown . Further pharmacokinetic studies are needed to understand these aspects.
Result of Action
It is known that the compound has numerous applications in polymer-based industries
Biochemical Analysis
Biochemical Properties
It is known that the compound can be involved in biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules
Cellular Effects
It has been shown that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Amino-1-dodecanol can be synthesized through the reduction of 12-amino-dodecanoic acid using carboxylic acid reductase and endogenous aldehyde reductases from Escherichia coli. This biocatalytic reduction method is efficient and environmentally friendly, producing this compound with high yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts to convert amino fatty acids into amino alcohols. This method is preferred due to its sustainability and lower environmental impact compared to traditional chemical synthesis methods .
Chemical Reactions Analysis
Types of Reactions: 12-Amino-1-dodecanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The hydroxyl group can be reduced to form alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like acyl chlorides or anhydrides are used under mild conditions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Alkanes.
Substitution: Amides, esters.
Scientific Research Applications
12-Amino-1-dodecanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, emulsifiers, and plasticizers.
Comparison with Similar Compounds
- 8-Amino-1-octanol
- 10-Amino-1-decanol
- 14-Amino-1-tetradecanol
Comparison: 12-Amino-1-dodecanol is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to shorter or longer chain amino alcohols, it offers a balance between hydrophobicity and hydrophilicity, making it suitable for a wider range of applications .
Properties
IUPAC Name |
12-aminododecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWXYWWVCBRBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCO)CCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409230 | |
| Record name | 12-Amino-1-dodecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67107-87-3 | |
| Record name | 12-Amino-1-dodecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-Amino-1-dodecanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 12-Amino-1-dodecanol particularly effective in initiating the polymerization of N-substituted glycine N-thiocarboxyanhydride (NNTA)?
A: this compound, unlike some shorter aminoalcohols, enables the synthesis of pure α-hydroxyl-ω-aminotelechelic polypeptoids when initiating NNTA polymerization. [] This is because the hydroxyl group in this compound is spatially separated from the amino group due to the molecule's long hydrocarbon chain. This separation minimizes the activation of the hydroxyl group by hydrogen bonding with the amino group, a phenomenon observed with shorter aminoalcohols like 2-amino-1-ethanol. Such activation leads to a mixture of α,ω-diaminotelechelic and α-hydroxyl-ω-aminotelechelic polypeptoids, which is undesirable for controlled polymerization. []
Q2: What are the advantages of using this compound as an initiator in this specific polymerization process compared to other methods?
A2: this compound offers several advantages as an initiator for NNTA polymerization compared to other methods:
- Hydroxyl Tolerance: Traditional N-carboxyanhydride (NCA) polymerization is incompatible with nucleophilic groups like hydroxyls. The use of NNTA and this compound allows for the incorporation of hydroxyl groups, expanding the chemical diversity of obtainable polypeptoids. []
- Controlled Polymerization: this compound facilitates controlled polymerization of NNTA, resulting in polypeptoids with predetermined molecular weights and narrow polydispersity indices. [] This control over polymer properties is crucial for downstream applications requiring specific material characteristics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl](/img/structure/B15300.png)
